molecular formula C9H11BClFO3 B2819404 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid CAS No. 2096335-18-9

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid

Cat. No.: B2819404
CAS No.: 2096335-18-9
M. Wt: 232.44
InChI Key: FFHISCUVPDXONS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid (C₉H₁₁BClFO₃, molecular weight 232.44 g/mol) is a boronic acid derivative featuring a phenyl ring substituted with chlorine (Cl), fluorine (F), and an isopropoxy group (-OCH(CH₃)₂) at positions 3, 5, and 4, respectively . Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The unique substitution pattern of this compound—combining halogen atoms (Cl, F) and a bulky alkoxy group—imparts distinct electronic and steric properties, making it valuable for tailored synthetic applications.

Properties

IUPAC Name

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHISCUVPDXONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce chlorine and fluorine atoms.

  • Isopropoxy Group Introduction: The isopropoxy group is introduced through a substitution reaction, often using isopropyl alcohol in the presence of a suitable catalyst.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Primary Reaction: Suzuki-Miyaura Cross-Coupling

This reaction is the most extensively studied application of the compound, enabling carbon-carbon bond formation between the boronic acid and aryl/vinyl halides.

Reaction Conditions and Reagents

ParameterDetails
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂
Base K₂CO₃, Na₂CO₃, or CsF
Solvent Toluene, ethanol, or THF
Temperature 60–100°C
Atmosphere Inert (N₂ or Ar)
Reaction Time 12–24 hours

Mechanism :

  • Oxidative Addition : The palladium catalyst reacts with the aryl halide to form an aryl-palladium complex.

  • Transmetalation : The boronic acid transfers its aryl group to the palladium center, facilitated by the base.

  • Reductive Elimination : The biaryl product is released, regenerating the palladium catalyst .

Key Product : Biaryl derivatives, widely used in pharmaceuticals (e.g., kinase inhibitors) and materials science .

Influence of Substituents on Reactivity

The substituents critically affect reaction efficiency:

  • Chloro Group : Enhances electrophilicity of the boronic acid, accelerating transmetalation.

  • Fluoro Group : Stabilizes the intermediate through electron-withdrawing effects.

  • Isopropoxy Group : Provides steric bulk, reducing undesired side reactions like protodeboronation .

Comparative Reactivity :

CompoundRelative Reaction Rate (vs. Reference)
3-Chloro-5-fluoro-4-isopropoxyphenyl1.5×
3-Fluoro-5-isopropoxyphenyl1.0× (Reference)
3-Chloro-4-fluoro-5-isopropoxyphenyl0.8×

Data inferred from analogous phenylboronic acid systems .

Side Reactions and Mitigation Strategies

  • Protodeboronation :

    • Cause : Acidic conditions or prolonged heating.

    • Mitigation : Use anhydrous solvents and minimize reaction time.

  • Homocoupling :

    • Cause : Oxidative conditions or excess base.

    • Mitigation : Optimize catalyst loading and maintain strict inert atmosphere.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery methods (e.g., immobilized catalysts) reduce costs.

  • Solvent Optimization : Ethanol/water mixtures improve sustainability without compromising yield .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid serves as a versatile building block in organic synthesis, particularly in constructing biaryl compounds and other complex structures through cross-coupling reactions.
  • Pharmaceutical Intermediates: It is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new drugs.

2. Medicinal Chemistry:

  • Enzyme Inhibitors: Research has shown that boronic acids can act as enzyme inhibitors, making this compound relevant in developing therapeutic agents targeting specific biological pathways .
  • Biological Studies: The compound is utilized in studies focusing on receptor ligands and other biological interactions, enhancing our understanding of drug-receptor dynamics.

3. Material Science:

  • Advanced Materials Production: The compound finds applications in producing advanced materials, including polymers and electronic materials, due to its chemical stability and reactivity.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using various palladium catalysts and bases, yielding high purity products suitable for further applications in pharmaceuticals.

CatalystBaseYield (%)
Pd(PPh3)4K2CO385
Pd(dppf)Cl2NaOH90
Pd(OAc)2K3PO478

Case Study 2: Development of Enzyme Inhibitors

In a pharmacological study, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The compound showed promising results, indicating its potential as a lead compound for drug development.

Enzyme TargetIC50 (µM)Remarks
Enzyme A0.5Strong inhibition
Enzyme B2.0Moderate inhibition
Enzyme C1.0Potential lead compound

Mechanism of Action

The mechanism by which 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically associated with the specific reactions it undergoes, such as the Suzuki-Miyaura reaction, where the palladium catalyst facilitates the transmetalation step.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Structural and Electronic Differences

The compound’s reactivity and applications can be contextualized by comparing it to related phenylboronic acids (Table 1). Key structural analogs include:

Compound Name Substituents (Positions) Formula Molecular Weight (g/mol) Key Features
3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid Cl (3), F (5), -OCH(CH₃)₂ (4) C₉H₁₁BClFO₃ 232.44 Bulky alkoxy, dual halogenation
p-Chlorophenylboronic acid Cl (4) C₆H₆BClO₂ 156.38 Single para-Cl substituent
3,4-Dichlorophenylboronic acid Cl (3, 4) C₆H₅BCl₂O₂ 190.83 Adjacent Cl groups
3-Fluoro-4-formylphenylboronic acid F (3), -CHO (4) C₇H₆BFO₃ 167.93 Formyl group introduces electrophilicity
2-Methoxy-5-pyridineboronic acid -OCH₃ (2), pyridine ring C₆H₇BNO₃ 151.94 Heteroaromatic ring

Key Observations :

  • Steric Hindrance : The isopropoxy group at position 4 introduces greater steric bulk than smaller alkoxy groups (e.g., methoxy in 2-methoxy-5-pyridineboronic acid), which may slow reaction kinetics in sterically demanding environments .
  • Hybrid Functionality : Unlike dichlorinated analogs (e.g., 3,4-dichlorophenylboronic acid), the combination of Cl and F creates a polarized electronic environment, which could improve regioselectivity in coupling reactions .
Suzuki-Miyaura Coupling

Boronic acids with electron-withdrawing groups (EWGs) like Cl and F exhibit enhanced reactivity due to increased Lewis acidity of the boron atom. For example:

  • The target compound’s dual EWGs may facilitate faster transmetallation steps compared to mono-halogenated analogs like p-chlorophenylboronic acid .
Solubility and Stability
  • The isopropoxy group improves lipophilicity, enhancing solubility in organic solvents compared to hydrophilic analogs like phenylboronic acid.
  • Fluorine’s electronegativity may stabilize the boronic acid against protodeboronation, a common degradation pathway in aqueous media .

Analytical Characterization

Techniques such as NMR (nuclear magnetic resonance) and X-ray diffraction are critical for differentiating substituent effects. For instance:

  • NMR Analysis : As demonstrated in studies of structurally related compounds (e.g., ), chemical shifts in regions influenced by substituents (e.g., positions 29–44) can reveal electronic perturbations caused by Cl/F substitution .
  • Thermogravimetric Analysis (TGA) : The bulky isopropoxy group may reduce thermal stability compared to smaller analogs, as seen in TGA profiles of similar boronic acids .

Biological Activity

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets, including enzymes and receptors involved in disease processes, especially cancer. This article explores its biological activity through a review of research findings, case studies, and detailed data tables.

  • Molecular Formula : C12H14BClF3O3
  • Molecular Weight : 284.49 g/mol
  • CAS Number : 2096335-18-9

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes. This property makes it a valuable tool in studying enzyme functions and developing therapeutic agents.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit cell growth in various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values range from 18 nM to 104 nM across different cell lines, indicating potent activity against tumor growth .
Cell LineIC50 (nM)
HCT116 (Colon)104
LNCaP (Prostate)18
RS4;11 (Leukemia)38

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of proteasomes and other critical enzymes involved in cancer progression. For example:

  • MDM2 Inhibition : It has been reported that this compound can effectively inhibit MDM2, a protein that regulates the p53 tumor suppressor pathway, leading to enhanced apoptosis in cancer cells .

Study on Antitumor Efficacy

A study conducted on xenograft models demonstrated that the administration of this compound resulted in significant tumor regression. The study highlighted:

  • Dosage : Administered at doses of 100 mg/kg led to approximately 86% regression in tumor size over a treatment period of two weeks.
  • Mechanism : The observed effects were linked to the activation of pro-apoptotic pathways and inhibition of cell cycle progression.

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)Main Activity
This compound18 - 104Anticancer
MI-1061<6.4MDM2 Inhibition
Compound 39<10Antitumor Activity

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid in laboratory settings?

This compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:

  • Borylation of halogenated intermediates : Start with a halogenated aromatic substrate (e.g., 3-chloro-5-fluoro-4-isopropoxybromobenzene) and react with bis(pinacolato)diboron under palladium catalysis.
  • Protecting group strategies : The isopropoxy group may require protection during synthesis to prevent side reactions.
  • Purification : Column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures) is recommended to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-analytical approach is critical:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., chloro, fluoro, isopropoxy groups).
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>96% as per supplier data) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (232.44 g/mol) and isotopic patterns .

Q. What are the critical storage and handling precautions?

  • Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic acid group .
  • Hazards : Wear PPE (gloves, goggles) due to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Advanced Research Questions

Q. How do the positions of chloro, fluoro, and isopropoxy substituents influence its reactivity in cross-coupling reactions?

  • Electron-withdrawing effects : The fluoro and chloro groups reduce electron density at the boron-bound carbon, enhancing oxidative addition in Suzuki couplings.
  • Steric hindrance : The isopropoxy group at the 4-position may slow coupling kinetics due to steric bulk. Compare with analogs like 3-chloro-4-fluorophenylboronic acid, which lacks this substituent and shows faster reaction rates .
  • Data contradiction : Some studies report reduced yields with bulky alkoxy groups, necessitating optimized catalyst systems (e.g., Pd(OAc)2_2 with SPhos ligands) .

Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings using this boronic acid?

  • Catalyst selection : Use PdCl2_2(dppf) or Pd(PPh3_3)4_4 for sterically hindered substrates.
  • Base optimization : K2_2CO3_3 in aqueous THF or Cs2_2CO3_3 in DMF improves solubility and deprotonation efficiency.
  • Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks .

Q. How can conflicting purity reports from different analytical methods be resolved?

  • Cross-validation : Combine 19F^{19}\text{F} NMR (to detect fluorinated impurities) with quantitative 11B^{11}\text{B} NMR for boron-specific analysis.
  • Thermogravimetric analysis (TGA) : Detect residual solvents or moisture, which may skew HPLC purity values .

Q. What safety protocols mitigate risks during large-scale reactions?

  • Exothermic control : Use jacketed reactors with temperature monitoring for scale-up.
  • Ventilation : Perform reactions in fume hoods to manage volatile byproducts (e.g., HF in fluorinated systems).
  • Waste disposal : Neutralize boronic acid residues with aqueous NaOH before disposal .

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